molecular formula C39H46N4O3 B2382624 CDDO-3P-Im

CDDO-3P-Im

Cat. No.: B2382624
M. Wt: 618.8 g/mol
InChI Key: GXKRPLQWYWDFQN-CXUPGZSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CDDO-3P-Im, also known as 1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(pyridin-3-yl)-1H-imidazole, is a synthetic triterpenoid derived from oleanolic acid. It is an analogue of CDDO-Imidazolide and has been shown to possess chemopreventive properties. This compound is known for its ability to reduce the size and severity of lung tumors in mouse models and is an orally active inhibitor of necroptosis, making it a valuable compound for research in ischemia/reperfusion studies .

Preparation Methods

The synthesis of CDDO-3P-Im involves the modification of oleanolic acid through a series of chemical reactions. The synthetic route typically includes the introduction of cyano and imidazole groups to the oleanolic acid backbone. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise control of temperature and pH to ensure the desired product is obtained.

Chemical Reactions Analysis

CDDO-3P-Im undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, which may exhibit varying biological activities.

    Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CDDO-3P-Im has a wide range of scientific research applications:

Mechanism of Action

CDDO-3P-Im exerts its effects through multiple molecular targets and pathways. It is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant response genes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO1). This activation helps protect cells from oxidative stress and inflammation. Additionally, this compound inhibits necroptosis by targeting specific proteins involved in this form of cell death .

Comparison with Similar Compounds

CDDO-3P-Im is compared with other similar compounds such as:

    CDDO-Imidazolide: Both compounds are derived from oleanolic acid and share similar chemopreventive properties. this compound is more stable and has better bioavailability.

    CDDO-2P-Im: Another pyridyl analogue of CDDO-Imidazolide, which also exhibits chemopreventive effects but differs in the position of the pyridyl group.

    Bardoxolone methyl (CDDO-Me): A methyl ester derivative of CDDO, known for its anti-inflammatory and anticancer properties.

Properties

IUPAC Name

(4aR,6aR,6aS,6bR,8aS,12aS,14bS)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-8a-(4-pyridin-3-ylimidazole-1-carbonyl)-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H46N4O3/c1-34(2)12-14-39(33(46)43-22-27(42-23-43)24-9-8-16-41-21-24)15-13-38(7)31(26(39)19-34)28(44)17-30-36(5)18-25(20-40)32(45)35(3,4)29(36)10-11-37(30,38)6/h8-9,16-18,21-23,26,29,31H,10-15,19H2,1-7H3/t26-,29-,31-,36-,37+,38+,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKRPLQWYWDFQN-CXUPGZSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=C(N=C6)C7=CN=CC=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=C(N=C6)C7=CN=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H46N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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